molecular formula C9H10ClNO3 B13875705 Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

Cat. No.: B13875705
M. Wt: 215.63 g/mol
InChI Key: HHPPBWONVBGMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-oxopyridin-1-yl)acetate
  • 5-Chloro-2-oxopyridine-1-acetic acid
  • Ethyl (6-oxo-1(6H)-pyridazinyl)acetate

Uniqueness

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is unique due to the presence of the chlorine atom at the 5-position of the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3

InChI Key

HHPPBWONVBGMFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)Cl

Origin of Product

United States

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